Methyl decahydroquinoline-2-carboxylate hydrochloride
Description
Introduction to Methyl Decahydroquinoline-2-Carboxylate Hydrochloride
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Representation
The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate hydrochloride. This nomenclature precisely describes the molecular structure, indicating a completely saturated quinoline ring system where all positions are numbered to specify the exact location of functional groups. The decahydro prefix signifies that the quinoline core has been fully hydrogenated, eliminating all aromatic character and creating a saturated bicyclic system.
The structural representation reveals a nitrogen-containing heterocyclic compound with molecular formula C₁₁H₂₀ClNO₂. The molecule consists of two fused six-membered rings, with the nitrogen atom incorporated into one of the rings. The carboxylate group is positioned at the 2-carbon, while the methyl ester functionality provides the complete structural identity. The presence of the hydrochloride indicates that the compound exists as a salt form, where the basic nitrogen atom has been protonated and paired with a chloride counterion.
Key structural parameters include a molecular weight of 233.73 grams per mole, indicating the substantial molecular size relative to simpler organic compounds. The compound exhibits two rotatable bonds and contains fifteen heavy atoms, reflecting its structural complexity. The bicyclic nature is confirmed by the presence of two rings within the molecular framework, contributing to the compound's conformational rigidity compared to linear molecules.
CAS Registry Number and Synonyms
The Chemical Abstracts Service has assigned the registry number 83240-98-6 to this compound. This unique identifier serves as the definitive chemical fingerprint for the compound in scientific databases and commercial catalogues worldwide. The CAS number enables precise identification and eliminates confusion that might arise from various naming conventions or structural representations.
The compound is catalogued under multiple synonyms and catalogue numbers across different chemical suppliers and databases. Alternative identifications include MFCD27920320 according to the MDL Information Systems numbering system. Commercial suppliers have assigned various internal catalogue numbers such as A1046015, BD00999751, CSC000709067, EN300-156948, IDA24098, M343448, and Y4018514, reflecting the compound's availability through multiple commercial channels.
The systematic nomenclature variations may include shortened forms or alternative structural descriptions, but the core identity remains consistent across all naming systems. The hydrochloride designation specifically indicates the salt form, distinguishing it from the free base form of the compound. This distinction is crucial for understanding the compound's physical properties, solubility characteristics, and handling requirements in laboratory settings.
Historical Context and Discovery
The development of this compound emerges from the broader historical context of decahydroquinoline alkaloid research. The significance of decahydroquinoline compounds was first recognized through the isolation of naturally occurring alkaloids from various biological sources, particularly poison frog species and certain ant populations. These natural products demonstrated remarkable biological activities, sparking intense research interest in their synthetic preparation and structural modification.
The discovery that decahydroquinoline alkaloids occur in amphibian species, specifically in poison frogs of the Dendrobatidae family, created an intriguing ecological and biosynthetic puzzle. Research revealed that some of these alkaloids also occur in ants, strengthening the dietary hypothesis for their origin in frogs. This discovery highlighted the importance of understanding the biosynthetic pathways and developing synthetic routes to access these structurally complex molecules.
Although conclusive studies concerning the biosynthesis of these biologically active alkaloids remain incomplete, researchers have proposed that they might derive from the polyketide route through aminocyclization of 1,5-polycarbonyl intermediates. This proposed biosynthetic pathway leads to decahydroquinolines with side chain substituents at both the C2 and C5 positions, providing insight into the natural formation of these complex ring systems.
The synthetic development of this compound represents an advancement in accessing structurally defined decahydroquinoline derivatives. The compound serves as a valuable synthetic intermediate, allowing researchers to explore structure-activity relationships and develop new methodologies for constructing related alkaloid frameworks.
Significance in Organic and Medicinal Chemistry
This compound holds considerable significance in organic chemistry as both a synthetic intermediate and a model compound for studying decahydroquinoline chemistry. The compound's structural features make it particularly valuable for developing new synthetic methodologies and exploring stereoselective transformations. Research has demonstrated that decahydroquinoline frameworks can be constructed through various approaches, including diastereoselective synthesis methods that control the formation of multiple stereogenic centers.
Recent synthetic achievements have highlighted the importance of decahydroquinoline compounds in total synthesis programs. The successful total synthesis of decahydroquinoline poison frog alkaloids, including ent-cis-195A and cis-211A, demonstrates the synthetic accessibility of these complex structures. These accomplishments were achieved in 16 steps with 38% overall yield and 19 steps with 31% overall yield, respectively, starting from known synthetic intermediates. The absolute stereochemistry determinations for these natural products have provided crucial insights into their three-dimensional structures and biological activities.
The medicinal chemistry significance of decahydroquinoline derivatives extends beyond their natural product origins. Quinoline alkaloids, including their saturated decahydroquinoline counterparts, exhibit broad ranges of bioactivities that have attracted significant attention from researchers over the past two centuries. These compounds demonstrate antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, anti-inflammatory, and antiplatelet activities, establishing their importance in pharmaceutical research.
Structural analysis reveals critical physicochemical properties that influence the compound's behavior in biological systems. The compound exhibits a logarithm of the partition coefficient (LogP) value of 1.78, indicating moderate lipophilicity that may facilitate cellular membrane penetration while maintaining adequate aqueous solubility. The polar surface area of 38 square angstroms suggests favorable properties for oral bioavailability according to Lipinski's rule of five guidelines.
The following table summarizes key physicochemical properties of this compound:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₂₀ClNO₂ | Defines atomic composition |
| Molecular Weight | 233.73 g/mol | Influences pharmacokinetic properties |
| LogP | 1.78 | Indicates moderate lipophilicity |
| Heavy Atom Count | 15 | Reflects molecular complexity |
| Rotatable Bond Count | 2 | Suggests conformational rigidity |
| Ring Count | 2 | Confirms bicyclic structure |
| Polar Surface Area | 38 Ų | Influences membrane permeability |
| Hydrogen Bond Acceptors | 2 | Affects intermolecular interactions |
| Hydrogen Bond Donors | 1 | Influences solubility properties |
Contemporary research efforts have focused on developing efficient synthetic routes to access decahydroquinoline scaffolds with defined stereochemistry. Advanced methodologies include highly stereoselective vinylogous Mukaiyama-Mannich reactions that establish stereogenic centers at ring fusion positions with excellent diastereo- and enantiocontrol. These synthetic advances enable the preparation of structurally complex decahydroquinoline derivatives for biological evaluation and medicinal chemistry optimization.
The compound's role as a synthetic intermediate has been demonstrated in various synthetic programs aimed at constructing complex alkaloid frameworks. Research groups have utilized similar decahydroquinoline derivatives as key intermediates in divergent synthetic strategies, allowing access to multiple natural product targets from common precursors. This synthetic versatility underscores the strategic value of this compound in modern organic synthesis.
Properties
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHLDWOPSDDKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCCCC2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Oxidation and Esterification Sequence
- Starting Material: Disubstituted cyclohexene derivatives with cis-configuration.
- Step 1: Knoevenagel condensation with malononitrile or similar compounds to introduce substituents at the 3,7,8-positions.
- Step 2: Intramolecular cyclization to form the cis-decahydroquinoline core.
- Step 3: Oxidation of the nitrogen or adjacent carbons to introduce the carboxylate group.
- Step 4: Methyl esterification using methyl alcohol and acid catalysts.
- Step 5: Acidic treatment with HCl to generate the hydrochloride salt.
Method B: Reductive Amination and Esterification
- Step 1: Synthesis of a suitable precursor with a ketone or aldehyde at the 2-position.
- Step 2: Reductive amination to introduce the amino group.
- Step 3: Cyclization to form the decahydroquinoline ring.
- Step 4: Carboxylation at the 2-position via carboxylation of the amine or adjacent carbons.
- Step 5: Esterification and salt formation as above.
Data Table Summarizing Preparation Methods
Research Findings and Notes
Stereoselectivity:
The cis-configuration of substituents is critical for biological activity and is achieved through cis-alkene starting materials or stereoselective cyclizations.Reaction Conditions:
Mild conditions favor stereocontrol; strong acids or bases are used judiciously to prevent racemization.Yield Optimization:
Multi-step sequences often result in cumulative yields below 50%, emphasizing the need for optimized purification and reaction conditions.Purification: Final products are purified via chromatography, and salt formation (hydrochloride) is performed to stabilize the compound and improve solubility.
Chemical Reactions Analysis
Types of Reactions
Methyl decahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
MDQH has a molecular formula of CHClNO and a molecular weight of 233.74 g/mol. It is characterized by a bicyclic structure derived from decahydroquinoline, which enhances its potential interactions with biological systems. The hydrochloride form improves its solubility, making it suitable for various aqueous applications.
Pharmacological Applications
MDQH exhibits significant biological activities that make it a candidate for various pharmacological applications:
- Analgesic Properties : Research indicates that MDQH and its derivatives can act as analgesic agents, with studies demonstrating their efficacy in pain relief comparable to opiate-like substances. For instance, the compound has been tested in mouse-writhing tests, showing profound analgesic effects at specific dosages .
- Antimicrobial Activity : Similar quinoline derivatives have shown potential against various pathogens, including those causing tuberculosis and malaria. The structural similarity of MDQH to these compounds suggests potential antimicrobial properties that warrant further investigation .
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives exhibit anti-inflammatory activities, which could extend to MDQH. This property is particularly relevant in the development of treatments for inflammatory diseases .
Synthetic Applications
MDQH serves as an important intermediate in the synthesis of various organic compounds:
- Synthesis of Quinolines : The compound is utilized as a precursor in the synthesis of quinoline derivatives through various methodologies, including microwave-assisted synthesis and solvent-free reactions. These methods have been shown to enhance yield and reduce reaction times significantly .
- Functionalization Reactions : MDQH can undergo functionalization to produce derivatives with specific biological activities. For example, alkylation reactions have been employed to modify the compound for enhanced pharmacological profiles.
Industrial Applications
The compound's stability and solubility make it suitable for use in industrial applications:
- Buffering Agent : MDQH has been identified as a non-ionic organic buffering agent useful in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for biological assays and experiments where pH stability is essential .
- Dye and Pigment Production : Similar quinoline compounds are known for their applications in dye manufacturing due to their vibrant colors and stability under various conditions. MDQH could potentially be explored in this area as well .
Case Study 1: Analgesic Efficacy
A study conducted on MDQH highlighted its analgesic properties through standardized pain models in rodents, demonstrating effective pain relief comparable to morphine at doses ranging from 2 to 20 mg/kg. This study underscores the potential of MDQH as an alternative analgesic agent .
Case Study 2: Synthesis Methodology
Research by Naik et al. (2014) illustrated an efficient method for synthesizing quinoline derivatives using MDQH as a starting material. The study emphasized the advantages of using nanostructured TiO photocatalysts under microwave irradiation, achieving high yields with minimal environmental impact .
Mechanism of Action
The mechanism of action of Methyl decahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between methyl decahydroquinoline-2-carboxylate hydrochloride and related compounds:
Key Research Findings and Limitations
- Structural Saturation vs. Aromaticity: Saturation in decahydroquinoline may reduce π-π stacking interactions, altering binding affinities in biological systems compared to aromatic quinolines . Predicted boiling points for aromatic quinoline derivatives (e.g., 382.9°C for Methyl 4-chloro-6-methoxy-quinoline-2-carboxylate ) suggest higher thermal stability than the target compound, though empirical data is needed.
- Safety and Regulatory Considerations: Acute toxicity data for Methyl 2-acetamidoquinoline-6-carboxylate underscores the need for rigorous safety testing of structurally related compounds, including the target.
- Research Gaps: Direct pharmacological or synthetic data on methyl decahydroquinoline-2-carboxylate HCl is absent in the provided evidence. Comparative analyses rely on extrapolation from analogs.
Biological Activity
Methyl decahydroquinoline-2-carboxylate hydrochloride (MDQH) is a bicyclic compound with significant pharmacological potential. This article reviews its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
MDQH has a molecular formula of C₁₃H₁₅ClN₁O₂ and a molecular weight of 233.74 g/mol. Its structure features a decahydroquinoline framework, which is known for various biological applications due to its ability to interact with multiple biological targets, including receptors and enzymes.
Pharmacological Activities
MDQH exhibits a range of biological activities that have been explored in various studies:
- Antimicrobial Activity : MDQH has shown promising results against several bacterial strains. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL and 32 µg/mL, respectively .
- Antitumor Properties : Research indicates that compounds similar to MDQH may have cytotoxic effects on cancer cell lines. Studies have shown varying degrees of cytotoxicity against human cancer cells, including leukemia and hepatocellular carcinoma .
- Neuropharmacological Effects : The compound's structural similarity to other quinoline derivatives suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). Certain analogs have been reported to inhibit nAChR activity, which could inform the development of treatments for neurological disorders .
The exact mechanism by which MDQH exerts its biological effects is still under investigation. However, its interaction with nAChRs is particularly noteworthy. For example, studies on related compounds have indicated that they can act as antagonists at these receptors, potentially influencing neurotransmitter release and neuronal excitability .
Synthesis
The synthesis of MDQH typically involves multi-step organic reactions. The process often includes the formation of the decahydroquinoline core followed by functionalization to introduce the carboxylate group and subsequent salt formation with hydrochloric acid to enhance solubility .
Case Studies
Several case studies have highlighted the potential applications of MDQH in pharmacology:
- Antibacterial Efficacy : A study focused on the antibacterial properties of MDQH derivatives found that structural modifications significantly influenced their efficacy against gram-positive bacteria. The results suggested that specific functional groups enhance antimicrobial activity .
- Neuroprotective Effects : A research project examined the neuroprotective properties of related compounds in models of neurodegeneration. The findings indicated that certain derivatives could mitigate neuronal damage induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .
Research Findings Summary
Q & A
Basic: What safety protocols should be prioritized when handling Methyl decahydroquinoline-2-carboxylate hydrochloride?
Answer:
- PPE Requirements: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powdered forms in non-ventilated areas .
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Contamination Control: Use dedicated tools (e.g., filter pipette tips) and clean workspaces to avoid cross-contamination during synthesis or analysis .
Basic: What spectroscopic and chromatographic techniques are recommended for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the decahydroquinoline framework and ester/carboxylate functional groups. Compare peaks to reference standards (e.g., PubChem data for analogous hydrochlorides) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting the [M+H] or [M-Cl] ions for accurate mass matching .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
Answer:
- Catalyst Screening: Test acid catalysts (e.g., HCl gas vs. aqueous HCl) during esterification to minimize hydrolysis side reactions. Monitor temperature (25–40°C) to balance reaction rate and stability .
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference. For cyclization steps, optimize microwave-assisted synthesis to reduce reaction time and by-product formation .
- Purification Strategies: Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the hydrochloride salt .
Advanced: How should researchers address discrepancies in purity assessments between HPLC and titrimetric methods?
Answer:
- Method Validation: Calibrate HPLC against certified reference materials (e.g., EP/PhEur standards) to ensure column specificity for the target compound vs. degradation products .
- Titration Adjustments: Account for hygroscopicity by drying samples before analysis. Use non-aqueous titration (e.g., perchloric acid in glacial acetic acid) to quantify free base content, correcting for chloride counterion interference .
- Cross-Verification: Compare results with orthogonal techniques like Karl Fischer titration (for water content) and ion chromatography (for chloride quantification) .
Basic: What storage conditions are critical for maintaining the stability of this hydrochloride salt?
Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation or deliquescence .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group. Monitor relative humidity (<30%) in storage environments .
- Light Sensitivity: Protect from UV exposure by using amber glass vials, as decahydroquinoline derivatives may undergo photolytic ring-opening reactions .
Advanced: How does stereochemical complexity in the decahydroquinoline core affect analytical profiling?
Answer:
- Chiral Resolution: Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate diastereomers. Validate enantiomeric excess via circular dichroism (CD) spectroscopy .
- Dynamic NMR Studies: Perform variable-temperature H NMR to detect conformational interconversions (e.g., chair-flip in the decahydroquinoline ring) that may obscure integration ratios .
- Computational Modeling: Compare experimental NMR/MS data with DFT-calculated spectra (e.g., Gaussian software) to assign stereocenters and resolve ambiguities .
Basic: What are the key steps for validating a synthetic protocol for this compound?
Answer:
- Intermediate Characterization: Confirm each synthetic intermediate via FTIR (e.g., ester C=O stretch at ~1700 cm) and melting point analysis .
- Batch Consistency: Perform triplicate syntheses and compare yields/purity to establish reproducibility. Use statistical tools (e.g., RSD <5%) to validate process robustness .
- Regulatory Alignment: Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and LOQ/LOD calculations for impurities .
Advanced: What mechanistic insights are critical for troubleshooting low yields in the final hydrogenation step?
Answer:
- Catalyst Poisoning: Test for sulfur or amine residues from earlier steps that may deactivate palladium catalysts. Pre-treat reaction mixtures with scavengers (e.g., activated carbon) .
- Pressure Optimization: Increase hydrogen pressure (e.g., 50–100 psi) to drive quinoline ring hydrogenation while monitoring exothermicity to avoid runaway reactions .
- By-Product Analysis: Use GC-MS to identify partially hydrogenated intermediates (e.g., tetrahydroquinoline derivatives) and adjust reaction time/temperature accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
